REACTION_SMILES
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[CH3:29][OH:30].[F:6][C:7]([c:8]1[cH:9][cH:10][c:11]([NH:14][C:15]([c:16]2[c:17]([O:22][C:23](=[O:24])[CH3:25])[cH:18][cH:19][cH:20][cH:21]2)=[O:26])[cH:12][cH:13]1)([F:27])[F:28].[nH:1]1[cH:2][cH:3][n:4][cH:5]1>>[F:6][C:7]([c:8]1[cH:9][cH:10][c:11]([NH:14][C:15]([c:16]2[c:17]([OH:22])[cH:18][cH:19][cH:20][cH:21]2)=[O:26])[cH:12][cH:13]1)([F:27])[F:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC(=O)Oc1ccccc1C(=O)Nc1ccc(C(F)(F)F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1ccccc1C(=O)Nc1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(C(F)(F)F)cc1)c1ccccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |